Desmethyl Fluorometholone, a derivative of fluorometholone, is a synthetic glucocorticoid used primarily in ophthalmology to manage and treat inflammatory eye conditions. The compound has been studied for its efficacy in suppressing external ocular inflammation and its potential in treating dry eye disease (DED). The therapeutic benefits of Desmethyl Fluorometholone, particularly in its acetate form, have been demonstrated in clinical settings, offering a promising option for patients with ocular inflammatory conditions1234.
Desmethyl Fluorometholone acetate operates by binding to cytoplasmic glucocorticoid receptors, which leads to the activation of glucocorticoid receptor-mediated gene expression. This activation results in the induction of anti-inflammatory proteins and the inhibition of inflammatory mediators. Specifically, the drug induces the expression of lipocortins, which in turn inhibit the activity of phospholipase A2, thereby blocking the release of arachidonic acid—a precursor to inflammatory mediators. This mechanism effectively reduces chronic inflammation and autoimmune reactions in the eye23.
Clinical studies have shown that fluorometholone acetate is significantly more effective than its alcohol-based counterpart in treating external ocular inflammation, such as conjunctivitis, episcleritis, and scleritis. When compared to prednisolone acetate, another potent corticosteroid, fluorometholone acetate demonstrated no significant difference in efficacy, highlighting its potential as a highly effective anti-inflammatory agent for ocular conditions1.
In a randomized controlled clinical trial, the application of topical 0.1% fluorometholone was assessed for its ability to protect the ocular surface of patients with moderate to severe DED. The study found that after three weeks of treatment, patients treated with fluorometholone showed significant improvements in corneal and conjunctival staining, hyperemia, and tear film breakup time (TBUT). Moreover, these patients were better protected against exacerbation caused by exposure to desiccating stress, suggesting that fluorometholone can be an effective therapy for reducing ocular surface signs in DED patients and preventing further deterioration of the condition4.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6